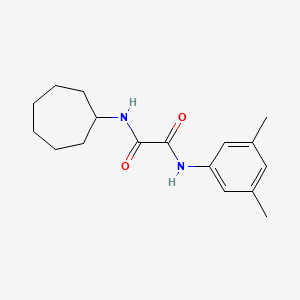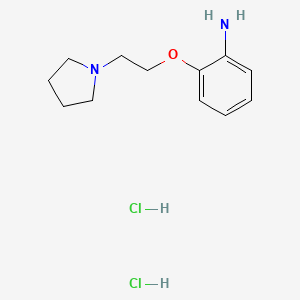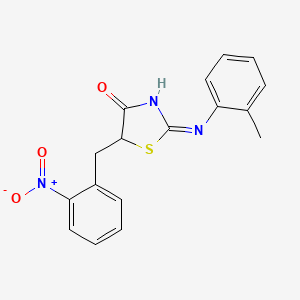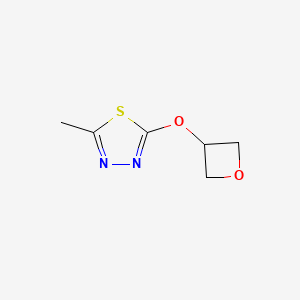
N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide, while not directly synthesized or characterized in the provided papers, is related to the class of compounds discussed in the research. These papers focus on the synthesis and characterization of various amide derivatives, which are structurally related to oxamides. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is reported, with a variety of aryl substituents including phenyl and naphthalen-1yl groups . Additionally, N-hydroxyamide-containing heterocycles have been prepared and found to be effective additives for peptide synthesis . These studies contribute to the broader understanding of amide chemistry, which is relevant to the analysis of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide.
Synthesis Analysis
The synthesis of related compounds involves the use of different reagents and conditions to introduce the desired functional groups onto the cyclohexane or heterocyclic rings. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is likely to involve the reaction of cyclohexanecarboxamide with aryl isothiocyanates to introduce the arylcarbamothioyl moiety . Similarly, the preparation of N-hydroxyamide-containing heterocycles would involve the formation of the hydroxyamide group, which is a key functional group in oxamides . These methods could potentially be adapted for the synthesis of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and physical properties. The molecular structure of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide would similarly be influenced by its substituents and the conformation of the cycloheptyl ring.
Chemical Reactions Analysis
The papers describe various chemical reactions involving amide derivatives. For example, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides under different conditions to form benzoxazines is discussed . Additionally, reactions leading to the formation of various heterocyclic rings from enaminone derivatives are reported . These reactions demonstrate the reactivity of amide and related functional groups, which could be extrapolated to predict the chemical behavior of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of amide derivatives are influenced by their molecular structure. The intramolecular hydrogen bond observed in the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide stabilizes the molecular conformation and could affect properties such as solubility and melting point . The effectiveness of N-hydroxyamide-containing heterocycles as additives for peptide synthesis suggests that these compounds have favorable reactivity profiles . The properties of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide would similarly depend on its molecular conformation and the presence of intramolecular interactions.
Direcciones Futuras
Propiedades
IUPAC Name |
N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-9-13(2)11-15(10-12)19-17(21)16(20)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOLEVIZRNWJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)



![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)


![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)
![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)